molecular formula C19H20ClNO4 B3007034 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 279691-65-5

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B3007034
CAS No.: 279691-65-5
M. Wt: 361.82
InChI Key: GVOKZGXPOGZLJY-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a 4-oxobutanoic acid derivative characterized by a 4-chlorobenzylamino substituent at position 2 and a 4-ethoxyphenyl group at position 3. Its structure combines a lipophilic 4-chlorophenyl moiety with a polar 4-ethoxyphenyl group, suggesting balanced physicochemical properties for biological interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-2-25-16-9-5-14(6-10-16)18(22)11-17(19(23)24)21-12-13-3-7-15(20)8-4-13/h3-10,17,21H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKZGXPOGZLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H20ClNO3\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}\text{O}_{3}

This structure features a chlorophenyl group and an ethoxyphenyl moiety, which are pivotal in its biological interactions.

The biological activity of 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is primarily linked to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.
  • Modulation of Apoptotic Pathways : Research indicates that this compound may influence apoptosis through caspase activation, similar to other compounds with related structures .

Anticancer Activity

Several studies have explored the anticancer properties of 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves mitochondrial pathway activation, leading to cytochrome c release and subsequent caspase activation .
  • In Vivo Studies : Animal model experiments have indicated tumor growth inhibition when treated with this compound, suggesting its potential as an antitumor agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : In vitro assays showed moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating potential use as an antibacterial agent .
Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak

Case Studies

  • Study on Apoptosis Induction : A study conducted on human leukemia U937 cells revealed that treatment with the compound resulted in significant caspase-3 activation and increased cytosolic calcium levels, leading to apoptosis .
  • Antibacterial Screening : A recent screening highlighted that derivatives of this compound exhibited varying degrees of antibacterial activity, with some modifications enhancing efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl and ethoxy groups enhances its efficacy against cancer cells .

2. Antimicrobial Properties
Research has demonstrated that 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid possesses antimicrobial activity against a range of bacterial strains. In vitro studies indicate that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .

3. Neurological Applications
The compound has been investigated for its neuroprotective effects. Preliminary studies suggest it may have potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for research into its use as a therapeutic agent in conditions such as Alzheimer's disease .

Pharmacological Insights

1. Mechanism of Action
The pharmacodynamics of 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid involve multiple pathways. It is believed to interact with specific receptors in the central nervous system, leading to altered neurotransmitter levels which can contribute to its neuroprotective effects .

2. Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Current findings suggest that while it exhibits low toxicity at therapeutic doses, further long-term studies are required to fully understand its safety in clinical applications .

Industrial Applications

1. Chemical Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it useful in the development of new pharmaceuticals and agrochemicals .

2. Research and Development
Due to its diverse biological activities, 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is being explored in academic and industrial research settings. Its potential as a lead compound for drug discovery is significant, particularly in oncology and infectious diseases .

Table: Summary of Research Findings

Study Focus Findings Reference
Study 1AnticancerInhibition of cancer cell proliferation
Study 2AntimicrobialEffective against Gram-positive bacteria
Study 3NeuroprotectionReduced oxidative stress in neuronal cells

Notable Research Examples

  • Anticancer Research: A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy: Another study focused on its mechanism against Staphylococcus aureus, revealing that it disrupts cell wall integrity.

Comparison with Similar Compounds

Table 1: Position 4 Substituent Comparisons

Compound Name Position 4 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 4-Ethoxyphenyl C₁₉H₂₀ClNO₄ 373.82 g/mol Not explicitly reported
2-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)-4-oxobutanoic acid 4-Methoxyphenyl C₁₈H₁₈ClNO₄ 359.79 g/mol Investigated for diabetes therapies
4-(4-Chlorophenyl)-2-(4-fluoroanilino)-4-oxobutanoic acid 4-Chlorophenyl C₁₆H₁₃ClFNO₃ 321.73 g/mol Structural analog with halogenated aryl groups
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid 4-Bromophenyl C₁₅H₁₄BrNO₃S 368.25 g/mol Bromine substituent enhances molecular weight and polarizability

Key Observations :

  • Halogenated aryl groups (e.g., Cl, Br) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Variations at Position 2

Table 2: Position 2 Substituent Comparisons

Compound Name Position 2 Substituent Key Features References
Target Compound 4-Chlorobenzylamino Lipophilic; potential for π-π interactions
4-((2-Chlorophenyl)amino)-4-oxobutanoic acid 2-Chloroanilino Smaller substituent; reduced steric bulk
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluoroanilino Fluorine enhances electronegativity
2-[(3,4-Dimethoxyphenethyl)amino]-4-oxobutanoic acid 3,4-Dimethoxyphenethylamino Extended alkyl chain with methoxy groups

Key Observations :

  • The 4-chlorobenzylamino group in the target compound offers steric bulk and lipophilicity, which may improve binding to hydrophobic enzyme pockets .
  • Phenethylamino substituents (e.g., 3,4-dimethoxyphenethyl) introduce flexibility and additional hydrogen-bonding sites, which could modulate selectivity .

Table 3: Core Modifications and Activities

Compound Name Core Modification Reported Activity References
Target Compound 4-Oxobutanoic acid N/A (assumed similar to analogs)
(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid α,β-Unsaturated ketone hTS inhibition (IC₅₀ ~ µM range)
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid Amino substituents at C2/C4 Endogenous metabolite; role in biosynthesis

Key Observations :

  • Amino-substituted derivatives (e.g., 2-amino-4-(2-aminophenyl)) may participate in metabolic pathways, highlighting the versatility of the 4-oxobutanoic acid scaffold .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical Peaks/FeaturesReference
1^1H NMRδ 7.2–8.1 ppm (aromatic H), δ 4.0–4.2 ppm (OCH2_2)
X-ray DiffractionBond length: C=O (1.21 Å), C-N (1.45 Å)
IR Spectroscopy1700 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H)

Q. Table 2. Common Contaminants and Mitigation Strategies

ContaminantSourceMitigation
Unreacted aldehydeStep 1 (Knoevenagel)Silica gel chromatography
Racemic byproductsStep 2 (Michael add.)Chiral HPLC purification

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